molecular formula C18H29NO3S B12184958 Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine

Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine

Cat. No.: B12184958
M. Wt: 339.5 g/mol
InChI Key: NLXVORZSNJAMGA-UHFFFAOYSA-N
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Description

Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine is an organic compound that features a cyclohexyl group, an ethoxy group, and a sulfonyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine typically involves multiple steps. One common route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethylamine derivatives.

Scientific Research Applications

Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ethylamine backbone allows for interactions with amine receptors, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]ethylamine
  • Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]methylamine

Uniqueness

Cyclohexyl[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclohexyl and ethoxy groups differentiates it from other similar compounds, providing unique steric and electronic properties.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

N-cyclohexyl-2-ethoxy-N-ethyl-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-5-19(16-10-8-7-9-11-16)23(20,21)18-13-15(4)14(3)12-17(18)22-6-2/h12-13,16H,5-11H2,1-4H3

InChI Key

NLXVORZSNJAMGA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OCC

Origin of Product

United States

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